molecular formula C27H27N3O3 B11097793 Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide

Nalpha-[(benzyloxy)carbonyl]-N-(2,3-dimethylphenyl)tryptophanamide

Cat. No.: B11097793
M. Wt: 441.5 g/mol
InChI Key: RJBBHEWRCSTEBU-UHFFFAOYSA-N
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Description

BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE is a complex organic compound that features an indole moiety, a benzyl group, and a carbamate functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE typically involves multi-step organic reactionsThe reaction conditions often require elevated temperatures and the use of Brønsted or Lewis acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit certain pathways involved in disease progression, such as viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-[2-(2,3-DIMETHYLANILINO)-1-(1H-INDOL-3-YLMETHYL)-2-OXOETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multi-target inhibitor makes it a valuable compound for further research and development .

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl N-[1-(2,3-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H27N3O3/c1-18-9-8-14-23(19(18)2)29-26(31)25(15-21-16-28-24-13-7-6-12-22(21)24)30-27(32)33-17-20-10-4-3-5-11-20/h3-14,16,25,28H,15,17H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

RJBBHEWRCSTEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4)C

Origin of Product

United States

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